3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursorsThe oxadiazole ring is then formed through cyclization reactions involving nitrile oxides and aryl hydrazines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and oxadiazoles, such as:
- 3-(trifluoromethyl)-4-methylphenyl isothiocyanate
- 1-methyl-3-(3-trifluoromethylphenyl)urea
- 1-methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester .
Uniqueness
What sets 3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the trifluoromethyl group and the oxadiazole ring enhances its stability and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11F3N4O |
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Molecular Weight |
308.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11F3N4O/c1-8-3-5-9(6-4-8)12-18-13(22-20-12)10-7-11(14(15,16)17)19-21(10)2/h3-7H,1-2H3 |
InChI Key |
QHMVIOWRZJBUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3C)C(F)(F)F |
Origin of Product |
United States |
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